Makaluvamine K
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Overview
Description
Makaluvamine K is a member of the pyrroloiminoquinone family of alkaloids, which are predominantly isolated from marine sponges of the genus Zyzzya . These compounds have garnered significant attention due to their potent biological activities, including cytotoxicity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Makaluvamine K typically involves the preparation of a versatile pyrroloiminoquinone intermediate. One efficient approach is through a Larock indole synthesis, which allows for the concise and scalable production of the intermediate . The synthetic route generally includes the following steps:
Oxidation of Tryptamine or Tryptophol: This step involves the oxidation of tryptamine or tryptophol to form an indoloquinone.
Cyclodehydration: The indoloquinone undergoes cyclodehydration to form the C-ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes mentioned above suggests potential for industrial application. The use of commercially available starting materials and efficient reaction conditions makes this synthesis amenable to larger-scale production .
Chemical Reactions Analysis
Types of Reactions
Makaluvamine K undergoes various chemical reactions, including:
Oxidation: Conversion of tryptamine to indoloquinone.
Cyclodehydration: Formation of the C-ring from indoloquinone.
Aminolysis: Reaction with an appropriate amine to form the pyrroloiminoquinone core.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial oxidation step.
Cyclodehydration Conditions: Typically involve acidic or basic catalysts.
Amines: Utilized in the aminolysis step to form the final product.
Major Products
The major product of these reactions is the pyrroloiminoquinone core structure, which is a key intermediate in the synthesis of this compound .
Scientific Research Applications
Mechanism of Action
Makaluvamine K exerts its effects primarily through the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division . By inhibiting this enzyme, this compound induces DNA damage and apoptosis in cancer cells . Additionally, it has been shown to activate the Nrf2 pathway, leading to enhanced antioxidant defenses in neuronal cells .
Comparison with Similar Compounds
Makaluvamine K is part of a broader family of pyrroloiminoquinone alkaloids, which includes compounds such as:
Makaluvamine A: Similar in structure but with different substituents on the pyrroloiminoquinone core.
Makaluvamine J: Known for its antioxidant properties and activity against pancreatic cancer cells.
Discorhabdins: Another group of marine alkaloids with a similar core structure but additional ring systems and functional groups.
This compound is unique due to its specific inhibitory activity against topoisomerase II and its potent cytotoxic effects against colon cancer cells .
Properties
CAS No. |
174232-36-1 |
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Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
10-[2-(4-hydroxyphenyl)ethylamino]-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one |
InChI |
InChI=1S/C19H19N3O2/c1-22-11-13-7-9-20-15-10-16(19(24)18(22)17(13)15)21-8-6-12-2-4-14(23)5-3-12/h2-5,10-11,21,23H,6-9H2,1H3 |
InChI Key |
MFJASCFAUMWBMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCN=C3C2=C1C(=O)C(=C3)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
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